molecular formula C20H25N3O2S B2420110 3-cyclopentyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 957294-70-1

3-cyclopentyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

Cat. No. B2420110
CAS RN: 957294-70-1
M. Wt: 371.5
InChI Key: XNCJMVNVYKTWOH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a cyclopentyl group, a thieno[3,4-c]pyrazole ring, and a propanamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray diffraction (XRD) analysis could be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the amide group could participate in condensation reactions, while the pyrazole ring could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and properties. Similar compounds, such as pyrido[2,3-d]pyrimidines, exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .

properties

IUPAC Name

3-cyclopentyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-14-6-9-16(10-7-14)23-20(17-12-26(25)13-18(17)22-23)21-19(24)11-8-15-4-2-3-5-15/h6-7,9-10,15H,2-5,8,11-13H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCJMVNVYKTWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CCC4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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